N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-16(11-23)15-4-2-3-5-17(15)22(13)10-20(24)21-9-14-6-7-18-19(8-14)26-12-25-18/h2-8,11H,9-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVBGYOEHGHWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 2-methylindole.
Step 1 Formation of Intermediate: The first step involves the formylation of 2-methylindole to produce 3-formyl-2-methylindole. This can be achieved using Vilsmeier-Haack reaction conditions, where 2-methylindole is treated with a mixture of DMF (dimethylformamide) and POCl₃ (phosphoryl chloride).
Step 2 Coupling Reaction: The intermediate 3-formyl-2-methylindole is then coupled with 1,3-benzodioxole-5-methylamine under reductive amination conditions. This involves the use of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst like acetic acid.
Step 3 Acylation: The final step is the acylation of the coupled product with acetic anhydride or acetyl chloride to yield N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The benzodioxole and indole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways due to its structural similarity to bioactive molecules.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.
Diagnostics: Use in imaging techniques due to its fluorescent properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The benzodioxole and indole moieties are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares structural motifs with several classes of acetamide derivatives, differing primarily in the heterocyclic cores and substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Heterocycles :
- The target compound’s indole core distinguishes it from thiadiazole () or benzimidazole () derivatives. Indole derivatives often exhibit stronger π-π stacking interactions with biological targets compared to thiadiazoles .
- The 3-formyl group on the indole is unique and may serve as a reactive site for covalent binding or Schiff base formation, unlike the 4-chlorobenzoyl group in analogs .
Substituent Effects: Electron-withdrawing groups (e.g., chloro, nitro in ) enhance metabolic stability but may reduce solubility. The target compound’s benzodioxole group balances lipophilicity and solubility .
Synthetic Yields :
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18N2O
- CAS Number : 510716-54-8
This compound features a benzodioxole moiety, which is known for its diverse biological activities.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a study synthesized various benzodioxol carboxamide derivatives and evaluated their inhibitory effects on α-amylase, an enzyme crucial for carbohydrate metabolism. The compound IIc exhibited significant α-amylase inhibition with an IC50 value of 0.68 µM, indicating its potential as an antidiabetic agent. Furthermore, in vivo studies demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models .
Anticancer Activity
The anticancer properties of compounds related to the benzodioxole structure have been extensively studied. In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For example, compound IIc demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a promising therapeutic index for further development.
Case Studies
Case Study 1: Antidiabetic Efficacy in Diabetic Mice
In a controlled experiment, compound IIc was administered to streptozotocin-induced diabetic mice. The results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, underscoring its potential as an effective antidiabetic agent .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of benzodioxole derivatives were tested for their cytotoxic effects on cancer cell lines. Compound IIa and IIc were particularly noted for their ability to inhibit cancer cell proliferation without adversely affecting normal cells, suggesting a selective action that could be beneficial in cancer therapy .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| IIc | α-Amylase Inhibition | 0.68 | Significant antidiabetic potential |
| IIa | Cancer Cell Inhibition | 26 - 65 | Selective cytotoxicity against cancer cells |
| Acarbose | α-Amylase Inhibition | 2.593 | Standard antidiabetic drug |
| Myricetin | Cancer Cell Inhibition | 30 | Known polyphenolic inhibitor |
Q & A
Basic: What synthetic strategies are effective for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally similar indole-acetamide derivatives often involves coupling reactions between activated indole intermediates and substituted acetamides. For example, describes a reflux method using sodium acetate in acetic acid to condense formyl-indole derivatives with thiazolone precursors. To optimize yield and purity:
- Temperature control : Prolonged reflux (3–5 h) ensures complete reaction while avoiding decomposition .
- Purification : Recrystallization from DMF/acetic acid mixtures improves crystallinity and purity .
- Substituent compatibility : Electron-withdrawing groups (e.g., formyl at the indole 3-position) may require adjusted stoichiometry to prevent side reactions .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions (e.g., benzodioxolylmethyl and formyl-indole groups). For instance, uses NMR to confirm indole ring substitutions and acetamide linkages .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., exact mass matches for metabolites, as noted in ) .
- X-ray crystallography : Resolves ambiguous stereochemistry; and 9 highlight SHELX programs for refining crystal structures and validating bond lengths/angles .
Advanced: How can computational tools like MetaSite predict metabolic soft spots in this compound, and what experimental validation is required?
Answer:
- MetaSite application : As demonstrated in , MetaSite identifies vulnerable metabolic sites (e.g., oxidation of the benzodioxole methylene group or O-demethylation). Input the compound’s SMILES/InChI to generate cytochrome P450 (CYP) binding predictions .
- Experimental validation :
Advanced: How do structural modifications (e.g., substituents on the indole or benzodioxole rings) influence biological activity?
Answer:
- Structure-Activity Relationship (SAR) studies : shows that electron-withdrawing groups (e.g., nitro, chloro) on the acetamide side chain enhance bioactivity (e.g., anticancer potency) by increasing electrophilicity or target binding .
- Benzodioxole modifications : Fluorination or methyl group addition may alter metabolic stability and blood-brain barrier penetration, as seen in for similar COX-2 inhibitors .
- Formyl group role : The 3-formyl group on the indole may act as a Michael acceptor for covalent target binding, requiring stability assays to assess reactivity .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
- Validation software : Use SHELXL (from ) to refine structural parameters and cross-validate with PLATON (from ) for symmetry checks and hydrogen-bonding networks .
- Twinned crystals : If data shows high R-factor discrepancies, apply twin refinement protocols in SHELXL or use OLEX2 for detwinning .
- Thermal motion analysis : High displacement parameters (e.g., for the formyl group) may indicate disorder; test alternate occupancy models .
Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., Bcl-2/Mcl-1)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to anti-apoptotic proteins like Mcl-1, as done for analogs in .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and driving forces .
- Molecular Dynamics (MD) simulations : Model the acetamide-indole scaffold’s flexibility in target binding pockets using software like GROMACS or AMBER .
Basic: What are the key considerations for designing stability studies under physiological conditions?
Answer:
- pH-dependent hydrolysis : Test solubility and degradation in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments .
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation of the benzodioxole or indole moieties .
- Forced degradation : Expose to oxidative (H2O2), thermal (40–60°C), and hydrolytic conditions, followed by HPLC analysis to identify degradation products .
Advanced: How can researchers address discrepancies between in silico predictions and experimental metabolic data?
Answer:
- MetaSite limitations : While MetaSite predicts CYP-mediated metabolism, it may overlook non-enzymatic degradation or phase II conjugation (e.g., glucuronidation). Cross-validate with hepatocyte assays .
- Species differences : Rat microsomes may overestimate human metabolic clearance; use chimeric mice with humanized livers for in vivo correlation .
- Isotope ratio analysis : -NMR or -labeling can trace unexpected metabolic pathways not predicted computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
